Ethyl (2,3-dichloro-4-formylphenoxy)acetate
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Overview
Description
Ethyl (2,3-dichloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Cl2O4 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and a formyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-dichloro-4-formylphenoxy)acetate typically involves the reaction of 2,3-dichloro-4-formylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-dichloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Ethyl (2,3-dichloro-4-carboxyphenoxy)acetate.
Reduction: Ethyl (2,3-dichloro-4-hydroxymethylphenoxy)acetate.
Substitution: Ethyl (2-methoxy-3-chloro-4-formylphenoxy)acetate.
Scientific Research Applications
Ethyl (2,3-dichloro-4-formylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2,3-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The formyl group and chlorine atoms play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2,6-dichloro-4-formylphenoxy)acetate: Similar structure but with chlorine atoms at different positions.
Ethyl (3,5-dichloro-4-formylphenoxy)acetate: Another isomer with chlorine atoms at the 3 and 5 positions.
Uniqueness
Ethyl (2,3-dichloro-4-formylphenoxy)acetate is unique due to the specific positioning of the chlorine atoms and the formyl group, which influence its chemical reactivity and potential applications. Its distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
16861-23-7 |
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Molecular Formula |
C11H10Cl2O4 |
Molecular Weight |
277.10 g/mol |
IUPAC Name |
ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-9(15)6-17-8-4-3-7(5-14)10(12)11(8)13/h3-5H,2,6H2,1H3 |
InChI Key |
IWZPFUFJILGFLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C=O)Cl)Cl |
Origin of Product |
United States |
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